Scientific Field: Endocrinology and Metabolism
Summary of Application: Ospemifene, a Selective Estrogen Receptor Modulator (SERM), has been studied for its effects on bone metabolism and bone mineral parameters in postmenopausal women reporting Vulvar and Vaginal Atrophy (VVA).
Methods of Application: Postmenopausal women reporting VVA symptoms were treated with Ospemifene (60 mg/day) and their bone health profile was compared with a control group over 12 months.
Results: In the control group, Bone Mineral Density (BMD) and T-score statistically decreased at the femoral neck, total femur, and lumbar spine. In the Ospemifene group, BMD decreased significantly at the femoral neck but tended to remain stable at the total femur and lumbar spine.
Scientific Field: Gynecology
Summary of Application: Ospemifene is the first non-estrogen treatment approved for moderate to severe dyspareunia in women with menopause-related vulvar and vaginal atrophy.
Methods of Application: The drug is administered orally.
Scientific Field: Pharmacology
Summary of Application: The effects of Ospemifene on cytochrome P450 (CYP)-mediated drug metabolism have been investigated.
Methods of Application: Ospemifene was tested for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes.
Scientific Field: Neurology
Summary of Application: Ospemifene has been studied for its neuroprotective properties in primary neocortical cell cultures subjected to hypoxia and/or ischemia.
Methods of Application: Posttreatment with ospemifene was tested in primary neocortical cell cultures subjected to 18 hours of hypoxia and/or ischemia followed by 6 hours of reoxygenation.
Results: Ospemifene partially reverses hypoxia- and ischemia-induced changes in LDH release, the degree of neurodegeneration, and metabolic activity. The compound decreases caspase-3 overactivity during hypoxia and enhances mitochondrial membrane potential during ischemia.
Summary of Application: Ospemifene is used in the treatment of severe symptomatic vulvar and vaginal atrophy.
Methods of Application: Ospemifene is administered orally.
Results: Ospemifene demonstrated efficacy in vaginal dryness and dyspareunia, regenerating vaginal cells, improving lubrication, and reducing pain during sexual intercourse.
Ospemifene is an oral medication classified as a selective estrogen receptor modulator. It is primarily indicated for the treatment of dyspareunia, which is pain during sexual intercourse, particularly in post-menopausal women. Ospemifene acts similarly to estrogen on the vaginal epithelium, promoting vaginal wall thickness and reducing pain associated with vulvar and vaginal atrophy, a common condition following menopause. Approved by the U.S. Food and Drug Administration in February 2013, ospemifene is marketed under the trade names Osphena and Senshio .
Ospemifene acts as a SERM, meaning it has tissue-selective effects on estrogen receptors. In the vaginal tissue, Ospemifene binds to estrogen receptors, stimulating the growth and maturation of vaginal epithelial cells []. This thickening of the vaginal lining improves lubrication and elasticity, alleviating dryness and pain during intercourse.
In contrast, Ospemifene acts as an antagonist to estrogen receptors in breast tissue, potentially reducing the risk of estrogen-sensitive breast cancers [].
The chemical formula for ospemifene is C₂₄H₂₃ClO₂, with a molar mass of approximately 378.89 g/mol. Ospemifene undergoes hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite formed is 4-hydroxyospemifene, accounting for about 25% of the parent compound's biotransformation. Other metabolites include 4′-hydroxyospemifene and various carboxylated forms .
Ospemifene exhibits a dual action as an estrogen agonist and antagonist. It binds to estrogen receptors (ERα and ERβ) with lower affinity than estradiol but still promotes beneficial effects on vaginal tissue. Studies have shown that ospemifene increases vaginal epithelial thickness and reduces symptoms of dyspareunia by enhancing the structural integrity of vaginal tissue . Its unique mechanism allows it to act as an antagonist in breast tissue, potentially offering protective effects against estrogen-driven cancers .
The synthesis of ospemifene involves several steps typical of triphenylethylene derivatives. The general approach includes:
The detailed synthetic route is complex and typically requires multiple purification steps to ensure high yield and purity of the final product .
Ospemifene's primary application is in treating dyspareunia associated with vulvar and vaginal atrophy due to menopause. Clinical trials have demonstrated its efficacy in improving vaginal tissue health and reducing pain during intercourse. Additionally, its potential use in other estrogen-related conditions is under investigation, although it is not currently approved for these indications .
Ospemifene has several notable drug interactions due to its metabolism through cytochrome P450 enzymes:
Adverse effects include hot flashes, vaginal discharge, muscle spasms, and an increased risk of thromboembolic events .
Ospemifene belongs to the triphenylethylene class of compounds, which includes other selective estrogen receptor modulators such as tamoxifen and toremifene. Below is a comparison highlighting its uniqueness:
Compound | Class | Primary Use | Unique Features |
---|---|---|---|
Ospemifene | Selective Estrogen Receptor Modulator | Treatment of dyspareunia | Acts as both an agonist and antagonist; specific for vaginal tissue |
Tamoxifen | Selective Estrogen Receptor Modulator | Breast cancer treatment | Primarily an antagonist in breast tissue; used for prevention |
Toremifene | Selective Estrogen Receptor Modulator | Breast cancer treatment | Similar structure to ospemifene; also has anti-estrogenic properties |
Ospemifene's unique action on vaginal epithelium distinguishes it from other selective estrogen receptor modulators that primarily target breast tissue or systemic effects .
Health Hazard;Environmental Hazard